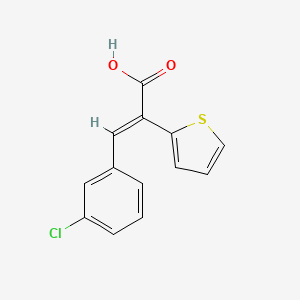

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid

Descripción

Structural Significance of α,β-Unsaturated Ketone Frameworks in Medicinal Chemistry

Conjugation and Reactivity

The α,β-unsaturated ketone system (enone) exhibits a unique electronic profile due to resonance stabilization between the carbonyl and alkene groups. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing reactivity toward nucleophiles. In chalcone derivatives, nucleophilic attack predominantly occurs at the β-carbon (Michael addition), enabling the synthesis of complex molecules through cascade reactions.

Table 1: Applications of α,β-Unsaturated Ketones in Medicinal Chemistry

Bioactivity and Structure-Activity Relationships (SAR)

The enone system’s ability to participate in redox reactions is critical for its cytotoxic effects. For instance, curcumin-derived α,β-unsaturated ketones induce mitochondrial dysfunction by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. Structural modifications, such as altering substituents on the aromatic rings, significantly influence bioactivity. Electron-withdrawing groups (e.g., chlorophenyl) enhance electrophilicity, increasing the compound’s potential to engage in covalent interactions with biological targets.

Propiedades

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSZVSZONHQZQF-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C(\C2=CC=CS2)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and thiophene-2-carboxaldehyde.

Knoevenagel Condensation: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine, resulting in the formation of the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid exhibit anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, derivatives of thiophene-containing compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Neurological Disorders

Compounds with similar structures have been investigated for their potential as modulators of neurotransmitter systems. Research indicates that they may serve as positive allosteric modulators of NMDA receptors, which are crucial in synaptic plasticity and memory formation. This suggests a potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid can be utilized in the development of organic semiconductors or photovoltaic materials due to its ability to form stable thin films with good charge transport properties .

2. Photovoltaic Cells

Research has demonstrated that incorporating thiophene-based compounds into organic photovoltaic cells can enhance their efficiency. The compound's ability to absorb light and facilitate charge separation positions it as a candidate for improving solar energy conversion technologies .

Chemical Intermediate

1. Synthesis of Novel Compounds

As a versatile building block, 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid can be employed in the synthesis of various derivatives with tailored biological activities. Its functional groups allow for further modifications, leading to the development of new pharmaceuticals or agrochemicals .

Case Studies

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiophene-based acids, including 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid. These derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Neurological Modulation

A recent investigation explored the effects of thiophene derivatives on NMDA receptor activity. The results showed that specific modifications to the compound enhanced its binding affinity and selectivity towards GluN2C/D subtypes, suggesting potential therapeutic applications in treating cognitive disorders .

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological outcomes, such as anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Structural Analogues of Prop-2-enoic Acid Derivatives

The following table compares key structural and molecular features of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid with analogous compounds:

Substituent Effects on Properties

- Electronic Effects: The electron-withdrawing chlorine in the 3-chlorophenyl group increases acidity compared to non-halogenated analogues (e.g., 3-phenylprop-2-enoic acid). Fluorine in 3-(2-fluorophenyl)prop-2-enoic acid has a similar effect but with weaker electron withdrawal .

- Lipophilicity: The thiophen-2-yl and 3-chlorophenyl groups contribute to higher logP values in the target compound compared to simpler derivatives like (2E)-3-(thiophen-2-yl)prop-2-enoic acid .

- Stereochemical Considerations : The (E)-configuration is predominant in α,β-unsaturated acids due to thermodynamic stability. Substitution patterns (e.g., chlorine position) may influence rotational barriers .

Actividad Biológica

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid, also known as 3-[5-(3-chlorophenyl)thiophen-2-yl]prop-2-enoic acid, is a compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol. Its unique structure, featuring a thiophene ring and a chlorophenyl group, has led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of thiophene derivatives with suitable reagents. It exhibits several chemical reactivity patterns such as oxidation, reduction, and substitution reactions, making it versatile for further modifications in drug development .

Antimicrobial Properties

Research has indicated that 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid possesses significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The proposed mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses and cancer progression. This inhibition could provide a therapeutic avenue for managing inflammation-related conditions and cancer .

In Vivo Studies

A notable study focused on the in vivo metabolism of related compounds demonstrated that derivatives similar to 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid undergo significant biotransformation in animal models. The metabolites were identified using high-performance liquid chromatography (HPLC), indicating that the biological activity could be influenced by metabolic processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiophene-based compounds has highlighted that modifications to the chlorophenyl group significantly affect biological activity. For example, varying substituents on the thiophene ring can enhance or diminish antimicrobial and anticancer effects. This information is crucial for designing more potent derivatives .

The biological activity of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid is attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : The compound disrupts bacterial membranes leading to cell lysis.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.

- Enzyme Interaction : The inhibition of COX enzymes reduces inflammatory mediators.

Comparative Analysis

| Property | 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid | Similar Compounds |

|---|---|---|

| Molecular Formula | C13H9ClO2S | Varies |

| Antimicrobial Activity | Effective against multiple bacterial strains | Varies |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies |

| Enzyme Inhibition | Inhibits COX enzymes | Varies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Chlorophenyl group introduction : Electrophilic substitution or cross-coupling reactions to attach the 3-chlorophenyl moiety.

Thiophene ring formation : Cyclization via Hinsberg or Gewald reactions, followed by functionalization at the 2-position of the thiophene ring.

Prop-2-enoic acid coupling : Knoevenagel condensation or Wittig reactions to attach the α,β-unsaturated carboxylic acid group.

- Purity Optimization : Use recrystallization (e.g., from ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodology :

X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/EtOH). Collect diffraction data using a Bruker D8 Venture diffractometer.

Refinement : Use SHELXL for small-molecule refinement. Key steps include:

- Assigning anisotropic displacement parameters for non-H atoms.

- Applying TWIN/BASF commands if twinning is observed.

Validation : Check for R-factor convergence (target: ) and validate geometry with Mercury software (e.g., bond-length outliers) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations via nonlinear regression.

Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits, comparing inhibition to celecoxib as a positive control .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?

- Methodology :

Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation with LC-MS analysis).

Prodrug Design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability.

Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic regions (e.g., α,β-unsaturated carbonyl for Michael addition).

Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR kinase (PDB: 1M17).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

Q. How can synthetic byproducts or stereoisomers be characterized and separated?

- Methodology :

Chromatography : Use chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) to resolve enantiomers.

Spectroscopic Analysis : - NOESY NMR to confirm stereochemistry (e.g., E/Z isomerism in the prop-2-enoic acid group).

Mass Spectrometry : HR-ESI-MS to identify byproducts (e.g., Cl-loss fragments or thiophene ring oxidation products) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental XRD data (e.g., bond-length deviations)?

- Methodology :

Check Data Quality : Ensure crystal decay or absorption artifacts are minimized (use multi-scan corrections in SADABS).

Re-refine with Constraints : Apply DELU and SIMU restraints in SHELXL to manage disorder.

Cross-Validate with CCDC : Compare bond lengths/angles to similar structures in the Cambridge Structural Database (e.g., thiophene-carboxylic acid derivatives) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.